1-(4-Acetylpiperidino)ethan-1-one

Description

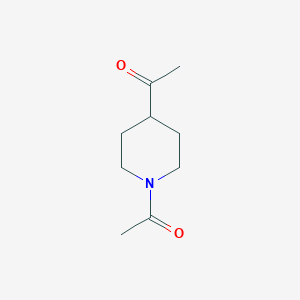

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZXZEJGLKOTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380434 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162368-01-6 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Acetylpiperidino)ethan-1-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed chemical data, though specific experimental protocols and biological activity data for this compound remain limited in publicly accessible literature.

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative with the chemical formula C₉H₁₅NO₂. Its structure features a piperidine ring N-acetylated and also bearing an acetyl group at the C4 position.

IUPAC Name: 1-(1-acetylpiperidin-4-yl)ethanone CAS Number: 162368-01-6 SMILES: CC(=O)C1CCN(CC1)C(C)=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | N/A |

| Molecular Weight | 169.22 g/mol | N/A |

| Boiling Point (Predicted) | 308.9 ± 35.0 °C | N/A |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | N/A |

| Flash Point (Predicted) | 137.7 °C | N/A |

Experimental Protocols

General synthetic strategies for piperidine derivatives often involve multi-component reactions or the functionalization of a pre-existing piperidine ring. Acetylation of the nitrogen and carbon atoms could potentially be achieved using acetylating agents such as acetic anhydride or acetyl chloride under appropriate reaction conditions.

For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential.

-

¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Piperidine derivatives have been shown to interact with a wide range of biological targets and modulate various signaling pathways.

Some piperidine-containing compounds have been reported to influence key cellular signaling pathways, including:

-

NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, and some piperidine derivatives have been shown to modulate its activity.

-

PI3K/Akt Signaling Pathway: This is a critical pathway involved in cell growth, proliferation, and survival. Certain piperidine compounds have demonstrated the ability to inhibit this pathway, suggesting potential anticancer applications.[3]

-

STAT3 Signaling Pathway: The STAT3 pathway is involved in cell growth and apoptosis, and its dysregulation is linked to cancer. Some piperidine-based molecules have been found to inhibit STAT3 signaling.

Given the prevalence of the piperidine moiety in pharmacologically active agents, it is plausible that this compound could exhibit biological activity. However, dedicated in-vitro and in-vivo studies are required to elucidate its specific pharmacological profile and mechanism of action.

Visualizations

To illustrate the potential logical flow of a drug discovery process involving a piperidine derivative, the following diagram is provided.

Caption: A generalized workflow for a drug discovery campaign.

The following diagram illustrates a simplified representation of a generic signaling pathway that could potentially be modulated by a piperidine-based compound.

Caption: A hypothetical signaling cascade with a potential point of inhibition.

Conclusion

This compound is a chemical entity with a well-defined structure. While its physicochemical properties can be predicted, detailed experimental data and, crucially, information regarding its biological activity and mechanism of action are currently lacking in the public domain. The established pharmacological importance of the piperidine scaffold suggests that this compound could be a candidate for biological screening. Further research is necessary to synthesize, characterize, and evaluate the biological effects of this compound to determine its potential as a lead compound in drug discovery.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Diacetylpiperidine

IUPAC Name: 1-(4-acetylpiperidin-1-yl)ethanone

This technical guide provides a comprehensive overview of 1,4-diacetylpiperidine, a piperidine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its synthesis, properties, and potential biological relevance.

Physicochemical Properties

| Property | 1-Acetylpiperidine | tert-Butyl 4-acetylpiperidine-1-carboxylate | Estimated 1,4-Diacetylpiperidine |

| Molecular Formula | C₇H₁₃NO[1][2][3] | C₁₂H₂₁NO₃[4][5] | C₉H₁₅NO₂ |

| Molecular Weight ( g/mol ) | 127.18[1] | 227.30[4] | 169.22 |

| Boiling Point (°C) | 226[3] | Not available | Estimated > 230 |

| Melting Point (°C) | -13.4[3] | Not available | Not available |

| LogP | 0.957[1] | 1.3[4] | Estimated ~1.0-1.5 |

| Hydrogen Bond Donors | 0[3] | 0 | 0 |

| Hydrogen Bond Acceptors | 1[3] | 3[4] | 2 |

Spectral Data Analysis

Detailed spectral data for 1,4-diacetylpiperidine is not publicly available. The expected spectral characteristics can be inferred from the analysis of its constituent parts: the N-acetyl group and the 4-acetyl group on the piperidine ring.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (N-acetyl) | ~2.1 | s | 3H |

| CH₃ (C-acetyl) | ~2.2 | s | 3H |

| Piperidine ring protons | 1.5 - 3.8 | m | 9H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| C=O (N-acetyl) | ~169 |

| C=O (C-acetyl) | ~208 |

| CH₃ (N-acetyl) | ~22 |

| CH₃ (C-acetyl) | ~28 |

| Piperidine ring carbons | 25 - 55 |

Expected IR Spectral Data:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (amide) | ~1640 |

| C=O (ketone) | ~1710 |

| C-H (alkane) | 2850-2950 |

Synthesis of 1,4-Diacetylpiperidine

A specific, detailed experimental protocol for the synthesis of 1,4-diacetylpiperidine is not available in the cited literature. However, a plausible synthetic route can be adapted from the synthesis of 1,4-diacetyl-4-phenylpiperidine.[6] This proposed method involves the acetylation of 4-acetylpiperidine.

Proposed Experimental Protocol:

Materials:

-

4-Acetylpiperidine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4-acetylpiperidine in dichloromethane.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 1,4-diacetylpiperidine.

Caption: Proposed synthesis workflow for 1,4-diacetylpiperidine.

Biological Activity

The specific biological activities of 1,4-diacetylpiperidine have not been extensively studied. However, the piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[7] Piperidine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as antipsychotics, analgesics, and antidepressants.[8]

-

Antimicrobial and Antiviral Activity: The piperidine nucleus is present in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[9]

-

Anticancer Activity: Numerous piperidine derivatives have been investigated for their potential as anticancer agents.[10]

The introduction of acetyl groups at the 1 and 4 positions of the piperidine ring will modify the molecule's polarity, size, and ability to participate in hydrogen bonding, which in turn could influence its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological targets and therapeutic potential of 1,4-diacetylpiperidine.

In silico prediction tools can be utilized to forecast the potential biological activities of novel piperidine derivatives.[8][11] Such studies can help in identifying potential protein targets and guiding future preclinical research.

Conclusion

1,4-Diacetylpiperidine, systematically named 1-(4-acetylpiperidin-1-yl)ethanone, is a derivative of piperidine for which direct experimental data is scarce. This guide has provided a comprehensive overview based on the properties of related compounds and established synthetic methodologies. The provided data tables, proposed synthesis protocol, and discussion of potential biological activities serve as a valuable resource for researchers interested in this and other novel piperidine derivatives. Further experimental validation is necessary to confirm the estimated properties and explore the full potential of this compound in drug discovery and development.

References

- 1. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Acetylpiperidine|lookchem [lookchem.com]

- 4. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]

- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinmedkaz.org [clinmedkaz.org]

- 9. ijnrd.org [ijnrd.org]

- 10. Chemical Constituents and Biological Activities of Piper as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Acetylpiperidino)ethan-1-one (CAS 162368-01-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 1-(4-Acetylpiperidino)ethan-1-one, identified by CAS number 162368-01-6. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key physicochemical parameters, and a workflow visualization for data acquisition.

Chemical Identity

| Identifier | Value |

| CAS Number | 162368-01-6 |

| IUPAC Name | 1-(1-acetylpiperidin-4-yl)ethanone |

| Synonyms | 1,4-Diacetylpiperidine, this compound |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Canonical SMILES | CC(=O)C1CCN(CC1)C(C)=O |

| InChI Key | VFZXZEJGLKOTBW-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that much of the publicly available data for this compound is based on computational predictions.

| Property | Value | Data Type |

| Boiling Point | 308.9 ± 35.0 °C | Predicted |

| Density | 1.057 ± 0.06 g/cm³ | Predicted |

| pKa | -1.36 ± 0.40 | Predicted |

| LogP (XLogP3) | 0.7718 | Predicted |

| Flash Point | 137.7 °C | Predicted |

| Refractive Index | 1.474 | Predicted |

| Polar Surface Area | 37.4 Ų | Predicted |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a compound like this compound are outlined below. These are generalized standard operating procedures that can be adapted for specific laboratory settings.

3.1. Determination of Boiling Point (Atmospheric Pressure)

The boiling point can be determined using a classic distillation apparatus.

-

Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

3.2. Determination of Density

The density of a liquid can be determined using a pycnometer.

-

Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample liquid and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

-

3.3. Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

3.4. Determination of Partition Coefficient (LogP) - Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously in a separatory funnel until equilibrium is reached.

-

The octanol and water phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

-

Workflow and Data Relationships

The following diagram illustrates a typical workflow for the characterization of a chemical compound's physicochemical properties.

Caption: Workflow for Physicochemical Characterization.

Biological Activity and Signaling Pathways

As of the date of this document, there is no significant information in the public domain detailing the specific biological activities or involvement in signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects.

Disclaimer: The information provided in this document is for research and informational purposes only. The physicochemical data, particularly the predicted values, should be confirmed by experimental analysis.

Spectroscopic Analysis of 1-(1-acetylpiperidin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 1-(1-acetylpiperidin-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predictive analysis based on closely related analogs, namely 1-acetylpiperidine and N-acetyl-4-piperidone. This document also outlines the standard experimental protocols for obtaining the necessary spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 1-(1-acetylpiperidin-4-yl)ethanone. These predictions are derived from the known spectral properties of analogous compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (axial) | 3.8 - 4.2 | d | ~13 |

| H-2, H-6 (equatorial) | 2.8 - 3.2 | d | ~13 |

| H-3, H-5 (axial) | 1.2 - 1.6 | qd | ~12, ~4 |

| H-3, H-5 (equatorial) | 1.8 - 2.2 | dt | ~12, ~3 |

| H-4 | 2.5 - 2.9 | tt | ~11, ~4 |

| -C(O)CH₃ (N-acetyl) | 2.1 | s | - |

| -C(O)CH₃ (4-acetyl) | 2.2 | s | - |

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 40 - 45 |

| C-3, C-5 | 28 - 33 |

| C-4 | 45 - 50 |

| C=O (N-acetyl) | 169 - 171 |

| -C(O)CH₃ (N-acetyl) | 21 - 23 |

| C=O (4-acetyl) | 208 - 212 |

| -C(O)CH₃ (4-acetyl) | 27 - 30 |

Solvent: CDCl₃. Reference: CDCl₃ (δ = 77.16 ppm).

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (amide) | 1630 - 1660 | Strong |

| C=O stretch (ketone) | 1705 - 1725 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 169.11 | Molecular Ion |

| [M - CH₃]⁺ | 154.09 | Loss of a methyl radical |

| [M - COCH₃]⁺ | 126.10 | Loss of an acetyl radical |

| [M - C₂H₃O]⁺ | 126.10 | McLafferty rearrangement |

| [CH₃CO]⁺ | 43.02 | Acetyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 1-(1-acetylpiperidin-4-yl)ethanone.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 8-16 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(1-acetylpiperidin-4-yl)ethanone.

Methodology:

-

Sample Preparation:

-

Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(1-acetylpiperidin-4-yl)ethanone.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., Gas Chromatography or Liquid Chromatography).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-(1-acetylpiperidin-4-yl)ethanone.

Caption: Overall workflow for the spectroscopic analysis.

Caption: Detailed workflow for NMR spectroscopy.

This guide provides a foundational understanding of the spectroscopic characteristics of 1-(1-acetylpiperidin-4-yl)ethanone. For definitive structural confirmation, it is imperative to acquire and interpret the experimental spectra of a synthesized and purified sample.

An In-Depth Technical Guide to the Synthesis of 1-(4-Acetylpiperidino)ethan-1-one from 4-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine, commencing from the starting material 4-acetylpiperidine. The core of this process lies in the N-acetylation of the secondary amine present in the piperidine ring. This guide will cover the underlying chemical principles, a representative experimental protocol, and relevant data presented in a clear and accessible format for laboratory applications.

Introduction

This compound (CAS No: 162368-01-6) is a chemical intermediate that features a diacetylated piperidine scaffold. The synthesis from 4-acetylpiperidine involves the formation of an amide bond at the nitrogen atom of the piperidine ring through acylation. The most common and effective method for this transformation is the use of acetic anhydride, which serves as the acetyl group donor. The reaction is typically straightforward and proceeds with high efficiency, making it a practical route for obtaining this diacetylated derivative.

Reaction Principle and Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen of 4-acetylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of an acetate ion as a leaving group and the formation of the N-acetylated product. The reaction is often facilitated by a base, which can deprotonate the piperidinium ion intermediate, or in some cases, can be carried out without a catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | 4-Acetylpiperidine | This compound |

| CAS Number | 206989-61-9 | 162368-01-6 |

| Molecular Formula | C₇H₁₃NO | C₉H₁₅NO₂ |

| Molecular Weight | 127.18 g/mol | 169.22 g/mol [1] |

| Boiling Point | Not specified | 308.9±35.0 °C (Predicted)[1] |

| Density | Not specified | 1.057±0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | Room Temperature | 2-8°C[1] |

Experimental Protocol

Disclaimer: The following is a representative experimental protocol derived from established procedures for the N-acetylation of similar piperidine derivatives, due to the absence of a specific, detailed published procedure for this exact synthesis. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

4.1. Materials and Reagents

-

4-Acetylpiperidine

-

Acetic Anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpiperidine (1.0 equivalent) in an appropriate volume of a suitable solvent such as dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at room temperature.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, gentle heating may be applied.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove the pyridine catalyst. This is followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, the residue can be co-evaporated with toluene.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction Pathway Diagram

Caption: Reaction scheme for the N-acetylation of 4-acetylpiperidine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-acetylpiperidine via N-acetylation with acetic anhydride is a robust and efficient transformation. This guide provides a foundational understanding and a practical, representative protocol for researchers in the fields of organic synthesis and drug discovery. While the provided protocol is based on well-established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

The Biological Significance of the Diacetylpiperidine Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, the diacetylpiperidine moiety and its broader class of diacylpiperazines have emerged as a pharmacophore of significant interest, demonstrating potent and selective activities against various biological targets. This technical guide provides an in-depth exploration of the biological significance of the diacetylpiperidine core, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.

Core Biological Activity: Antagonism of the Neurokinin-1 (NK-1) Receptor

A primary and well-documented biological function of diacylpiperazine derivatives is their potent antagonism of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.

Diacylpiperazine-based compounds have been identified as competitive antagonists of the human NK-1 receptor. A notable example is the compound L-161,664, which demonstrates high affinity and selectivity for the NK-1 receptor.[1]

Quantitative Data on Diacylpiperazine NK-1 Receptor Antagonists

The biological activity of diacylpiperazine derivatives as NK-1 receptor antagonists has been quantified through various in vitro assays. The following table summarizes the key activity data for a representative compound.

| Compound | Target | Assay | Key Parameter | Value | Reference |

| L-161,664 | Human NK-1 Receptor | Substance P Binding Assay | IC50 | 43 ± 21 nM | [1] |

| L-161,664 | Human NK-2 Receptor | Radioligand Binding Assay | Affinity | 50-fold lower than for NK-1 | [1] |

| L-161,664 | Human NK-3 Receptor | Radioligand Binding Assay | Affinity | 200-fold lower than for NK-1 | [1] |

| L-161,664 | Human NK-1 Receptor | Inositol Monophosphate Accumulation | Functional Antagonism | Competitive Antagonist | [1] |

Signaling Pathways Modulated by Diacetylpiperidine Moiety

As antagonists of the NK-1 receptor, diacylpiperazine derivatives modulate the downstream signaling cascades initiated by Substance P binding. The NK-1 receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G-proteins.

Activation of the NK-1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). PKC can then phosphorylate and activate downstream effectors, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2. This signaling cascade ultimately leads to various cellular responses, including proliferation, inflammation, and pain signaling. Diacylpiperazine antagonists, by blocking the initial binding of Substance P, effectively inhibit this entire downstream signaling pathway.

Caption: NK-1 Receptor Signaling Pathway and Inhibition by Diacylpiperazine Antagonists.

Experimental Protocols

Synthesis of Diacylpiperazine Derivatives

The synthesis of diacylpiperazine derivatives can be achieved through various synthetic routes. A general and adaptable method involves the sequential acylation of a piperazine core. The following protocol is a representative example for the synthesis of a generic N,N'-diacylpiperazine.

Materials:

-

Piperazine

-

Acid chloride 1 (R1-COCl)

-

Acid chloride 2 (R2-COCl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Mono-acylation:

-

Dissolve piperazine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of acid chloride 1 (1 equivalent) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-acylated piperazine.

-

Purify the product by flash column chromatography on silica gel.

-

-

Di-acylation:

-

Dissolve the purified mono-acylated piperazine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of acid chloride 2 (1 equivalent) in DCM to the reaction mixture.

-

Stir the reaction at room temperature overnight, monitoring progress by TLC.

-

Upon completion, work up the reaction as described in the mono-acylation step (quenching, extraction, washing, and drying).

-

Concentrate the organic layer under reduced pressure to obtain the crude di-acylated product.

-

Purify the final compound by flash column chromatography on silica gel to yield the pure diacylpiperazine derivative.

-

Caption: General workflow for the synthesis of diacylpiperazine derivatives.

Radioligand Binding Assay for NK-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK-1 receptor.

Materials:

-

Cell membranes expressing the human NK-1 receptor

-

Radioligand: [¹²⁵I]Substance P

-

Non-labeled Substance P (for determining non-specific binding)

-

Test compounds (diacylpiperazine derivatives)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Plate Setup:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add assay buffer to all wells.

-

Add the test compound dilutions to the appropriate wells.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of non-labeled Substance P (e.g., 1 µM).

-

-

Incubation:

-

Add the cell membrane preparation to all wells.

-

Add the radioligand ([¹²⁵I]Substance P) to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The diacetylpiperidine moiety, as a key component of the broader diacylpiperazine class, represents a privileged scaffold in modern drug discovery. Its proven efficacy as an antagonist of the NK-1 receptor highlights its potential for the development of therapeutics targeting a range of disorders, including emesis, pain, and inflammation. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation modulators with enhanced potency, selectivity, and pharmacokinetic properties. Further investigation into the interactions of diacetylpiperidine-containing molecules with other biological targets is warranted and may unveil novel therapeutic applications for this versatile chemical entity.

References

An In-depth Technical Guide to the Role of the 1,4-Diacetylpiperidine Scaffold in CNS Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS). This technical guide explores the significance and potential of the 1,4-diacetylpiperidine scaffold, using 1-(4-Acetylpiperidino)ethan-1-one (CAS: 162368-01-6) as a representative chemical entity. While direct pharmacological data on this specific precursor is not extensively documented, its structure serves as a valuable starting point for the synthesis of a diverse range of CNS-active agents. This document provides an overview of the synthetic versatility of the piperidine core, examples of CNS-active piperidine derivatives, generalized experimental protocols for their evaluation, and conceptual workflows relevant to CNS drug discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. Its prevalence in CNS drug discovery can be attributed to several key features:

-

Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the precise three-dimensional arrangement of pharmacophoric groups to optimize interactions with biological targets.

-

Physicochemical Properties: The nitrogen atom is typically basic (pKa ≈ 11.2), allowing it to be protonated at physiological pH. This positive charge can be crucial for forming salt bridges with amino acid residues in target proteins and often improves aqueous solubility.

-

Blood-Brain Barrier (BBB) Permeability: The overall lipophilicity and molecular weight of piperidine-containing compounds can be fine-tuned to facilitate penetration across the BBB, a critical requirement for CNS-acting drugs.

The compound This compound , also known as 1,4-diacetylpiperidine, represents a synthetically useful building block. The two acetyl groups offer reactive handles for chemical modification, potentially serving as precursors for more complex functionalities aimed at engaging CNS targets. While this molecule is primarily recognized as a synthetic intermediate, its core structure is representative of the broader class of piperidin-4-ones, which are established as versatile precursors for various biologically active compounds.[1]

Synthetic Utility and Derivatization Potential

The synthetic potential of a scaffold like this compound is vast. The ketone and amide functionalities are gateways to a multitude of chemical transformations. Below is a conceptual illustration of how this scaffold can be elaborated into more complex, drug-like molecules.

Caption: Synthetic pathways from a 1,4-diacetylpiperidine core.

This diagram illustrates that through standard organic chemistry reactions, the simple 1,4-diacetylated scaffold can be transformed into a wide array of functionalized piperidines, which are the immediate precursors to potent CNS agents like the fentanyl-related analgesics.[2][3]

Key CNS Targets for Piperidine-Based Therapeutics

Derivatives of the piperidine scaffold have been successfully developed to modulate a wide range of CNS targets. The structural flexibility of the piperidine ring allows it to be incorporated into ligands for various receptors and transporters.

| CNS Target Class | Example(s) | Therapeutic Application | Reference |

| Opioid Receptors | Fentanyl, Carfentanil, Brifentanil | Analgesia, Anesthesia | [2][3] |

| Dopamine Transporter (DAT) | Methylphenidate | ADHD, Narcolepsy | [4] |

| Serotonin Transporter (SERT) | Paroxetine | Depression, Anxiety Disorders | [4] |

| Acetylcholinesterase (AChE) | Donepezil | Alzheimer's Disease | [4] |

| NMDA Receptors | Phencyclidine (PCP) | Anesthetic (Research Tool) | [5] |

| Sigma Receptors | Haloperidol | Antipsychotic | [5] |

Conceptual Experimental Protocols for Screening Piperidine Derivatives

While specific experimental data for this compound is unavailable, the following sections outline generalized, yet detailed, protocols that would be used to characterize a novel piperidine derivative synthesized from such a scaffold for CNS activity.

In Vitro Target Engagement: Radioligand Binding Assay

This protocol describes a typical experiment to determine the binding affinity of a test compound for a specific CNS receptor, for example, the mu-opioid receptor (MOR).

Objective: To determine the equilibrium dissociation constant (Ki) of a novel piperidine derivative at the human mu-opioid receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human MOR.

-

[³H]-DAMGO (a selective MOR radioligand).

-

Test compound library (piperidine derivatives).

-

Naloxone (positive control competitor).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

96-well filter plates (GF/B filters).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and naloxone in binding buffer (e.g., from 100 µM to 1 pM).

-

Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate compound dilution, and 50 µL of [³H]-DAMGO (at a final concentration equal to its Kd, e.g., 1 nM).

-

Initiation of Reaction: Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10 µg) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Termination and Washing: Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (log[inhibitor] vs. response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy Assessment: Mouse Hot-Plate Test for Analgesia

This protocol assesses the analgesic properties of a test compound, which is particularly relevant for derivatives targeting opioid receptors.

Objective: To evaluate the antinociceptive effect of a novel piperidine derivative in a thermal pain model.

Materials:

-

Male ICR mice (20-25 g).

-

Hot-plate apparatus (maintained at 55 ± 0.5 °C).

-

Test compound, vehicle control (e.g., saline), and positive control (e.g., morphine).

-

Syringes for intravenous (i.v.) or intraperitoneal (i.p.) administration.

Methodology:

-

Acclimatization: Acclimatize mice to the testing room for at least 60 minutes before the experiment.

-

Baseline Measurement: Gently place each mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or morphine at a specific dose via the chosen route (e.g., i.v.).

-

Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 5, 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined by testing multiple doses and performing regression analysis.

Conceptual Workflows for CNS Drug Discovery

The development of a new CNS agent from a starting scaffold involves a multi-stage process. The following diagram illustrates a typical workflow.

Caption: A typical CNS drug discovery workflow.

Conclusion

While this compound is not itself a documented CNS-active agent, its 1,4-diacetylpiperidine structure represents a synthetically tractable and highly relevant scaffold for CNS drug discovery. The proven success of numerous piperidine-containing drugs underscores the value of this chemical class. By leveraging established synthetic methodologies and robust screening protocols, chemical building blocks like this compound can serve as the foundation for developing the next generation of therapeutics for a wide range of neurological and psychiatric disorders. This guide provides a framework for understanding the potential of this scaffold and the experimental pathways required to translate that potential into clinically viable drug candidates.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1-(1-acetylpiperidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1-(1-acetylpiperidin-4-yl)ethanone, a bifunctional molecule incorporating a ketone and a tertiary amide within a piperidine scaffold. This document outlines the key reactive sites, predictable transformations, and detailed experimental protocols for core reactions. The information presented is intended to support synthetic chemists and drug development professionals in the design of novel derivatives and the exploration of this molecule's synthetic utility.

Core Chemical Properties and Reactivity

1-(1-acetylpiperidin-4-yl)ethanone possesses two primary sites of reactivity: the ketone carbonyl group at the 4-position and the N-acetyl group. The piperidine ring itself is generally stable under a variety of reaction conditions.

Reactivity of the 4-Acetyl Group (Ketone):

The ketone functionality is susceptible to a range of nucleophilic additions and reactions at the α-carbon. Key transformations include:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(1-acetylpiperidin-4-yl)ethanol, using common reducing agents.

-

Olefinations: The carbonyl group can be converted to an alkene via reactions such as the Wittig reaction.

-

Alpha-Halogenation: The α-protons of the ketone are acidic and can be substituted with halogens under acidic or basic conditions.

-

Condensation Reactions: The ketone can participate in aldol-type condensation reactions with other carbonyl compounds.

Reactivity of the N-Acetyl Group (Amide):

The N-acetyl group, a tertiary amide, is less reactive than the ketone but can undergo specific transformations:

-

Hydrolysis: The acetyl group can be removed under acidic or basic conditions to yield 4-acetylpiperidine.

-

Reduction: The amide carbonyl can be reduced to a methylene group, yielding 1-ethyl-4-acetylpiperidine, typically requiring strong reducing agents like lithium aluminum hydride.

Data Presentation: Spectroscopic and Reaction Data

While specific spectroscopic data for 1-(1-acetylpiperidin-4-yl)ethanone is not widely published, data for closely related compounds provide expected spectral features.

Table 1: Predicted Spectroscopic Data for 1-(1-acetylpiperidin-4-yl)ethanone

| Data Type | Expected Chemical Shifts / Signals |

| ¹H NMR | δ (ppm): ~3.8-4.2 (m, 2H, piperidine CH₂ adjacent to N), ~2.8-3.2 (m, 2H, piperidine CH₂ adjacent to N), ~2.5 (m, 1H, piperidine CH), ~2.1 (s, 3H, acetyl CH₃), ~1.5-2.0 (m, 4H, piperidine CH₂) |

| ¹³C NMR | δ (ppm): ~209 (C=O, ketone), ~169 (C=O, amide), ~45-50 (piperidine CH₂ adjacent to N), ~40 (piperidine CH), ~28 (piperidine CH₂), ~21 (acetyl CH₃) |

Table 2: Summary of Key Reactions and Typical Yields for Related Compounds

| Reaction | Reagents | Product | Typical Yield (%) | Reference |

| Ketone Reduction | NaBH₄, MeOH | 1-(1-acetylpiperidin-4-yl)ethanol | 85-95 | General procedure for ketone reduction.[1][2] |

| Wittig Reaction | Ph₃P=CH₂, THF | 1-(1-acetyl-4-isopropenylpiperidine) | 60-85 | General procedure for Wittig olefination.[3][4] |

| α-Bromination | Pyridinium tribromide, AcOH | 1-(1-acetyl-4-(bromoacetyl)piperidine) | 80-90 | Adapted from acetophenone bromination.[5] |

| N-Acetyl Hydrolysis | 6M HCl, reflux | 4-acetylpiperidine hydrochloride | >90 | General procedure for amide hydrolysis. |

| N-Acetyl Reduction | LiAlH₄, THF | 1-ethyl-4-acetylpiperidine | 70-85 | General procedure for amide reduction.[6] |

Experimental Protocols

The following protocols are adapted from general procedures for reactions on similar substrates and provide a starting point for the synthesis of derivatives of 1-(1-acetylpiperidin-4-yl)ethanone.

Reduction of the Ketone Carbonyl

Protocol: To a solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-(1-acetylpiperidin-4-yl)ethanol.[1][2]

Wittig Olefination

Protocol: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (0.3 M) under a nitrogen atmosphere is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C. The resulting yellow-orange ylide solution is stirred for 30 minutes at room temperature. A solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-(1-acetyl-4-isopropenylpiperidine).[3][7]

Alpha-Bromination of the Ketone

Protocol: To a solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in glacial acetic acid (0.25 M) is added pyridinium tribromide (1.1 eq). The reaction mixture is heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured into ice water and extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(1-acetyl-4-(bromoacetyl)piperidine).[5]

Hydrolysis of the N-Acetyl Group

Protocol: A solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in 6 M hydrochloric acid (0.5 M) is heated at reflux for 6 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid, 4-acetylpiperidine hydrochloride, can be further purified by recrystallization.

Reduction of the N-Acetyl Group

Protocol: To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (0.4 M) under a nitrogen atmosphere is added a solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran dropwise at 0 °C. The reaction mixture is then heated at reflux for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield 1-ethyl-4-acetylpiperidine.[6]

Mandatory Visualizations

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. adichemistry.com [adichemistry.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Acetylpiperidino)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1-(4-acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine. The synthesis involves the N-acetylation of 4-acetylpiperidine. This protocol is intended for use by qualified researchers and scientists in the field of organic chemistry and drug development. The methodologies presented are based on established chemical principles of N-acetylation reactions.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are common structural motifs in many pharmaceuticals and bioactive molecules. The introduction of acetyl groups can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and interaction with biological targets. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound.

The synthesis is based on the N-acetylation of a secondary amine, a fundamental and widely used transformation in organic synthesis.[1] Common acetylating agents include acetyl chloride and acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.[2]

Reaction Scheme

The synthesis of this compound proceeds via the N-acetylation of 4-acetylpiperidine using an acetylating agent such as acetic anhydride.

DOT Script of the Reaction Pathway:

References

Application Notes and Protocols for the Synthesis of 1,4-Diacetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document is intended for use by qualified researchers and scientists in a controlled laboratory setting. All procedures should be carried out with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmacologically active compounds. The introduction of acetyl groups at the nitrogen atoms can significantly alter the physicochemical properties of the parent amine, influencing its solubility, lipophilicity, and metabolic stability. 1,4-Diacetylpiperidine, while not extensively documented, represents a symmetrical diamide derivative of piperidine that can serve as a valuable building block or intermediate in medicinal chemistry and materials science.

The synthesis of 1,4-diacetylpiperidine is most directly achieved through the diacetylation of piperidine using a suitable acetylating agent, such as acetic anhydride, in the presence of a base or under neat conditions. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The overall reaction for the synthesis of 1,4-diacetylpiperidine from piperidine is as follows:

Experimental Protocol: Diacetylation of Piperidine

This protocol describes a general method for the synthesis of 1,4-diacetylpiperidine.

3.1. Materials and Reagents

-

Piperidine (C₅H₁₁N)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine (optional, as a basic catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (2.2 equivalents) dropwise to the flask. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature. The reaction can be performed at room temperature or heated to reflux to ensure complete diacetylation. The use of a base like pyridine (2.2 equivalents) is optional but can accelerate the reaction by neutralizing the acetic acid byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (piperidine).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the acetic acid formed. Be cautious as this will generate carbon dioxide gas.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1,4-diacetylpiperidine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if it is a solid.

-

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Piperidine | C₅H₁₁N | 85.15 | 106[1] | -9[1] | 0.862 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | -73.1 | 1.082 |

| 1,4-Diacetylpiperidine (Predicted) | C₉H₁₅NO₂ | 169.22 | > 200 | Solid | > 1 |

Note: The properties for 1,4-diacetylpiperidine are predicted based on general trends observed for acetylated amines and are not from experimental data.

Spectroscopic Data Interpretation (Expected):

-

¹H NMR: The proton NMR spectrum of 1,4-diacetylpiperidine is expected to show characteristic signals for the acetyl methyl protons (singlet, ~2.1 ppm) and the piperidine ring protons (multiplets in the region of 1.5-3.6 ppm). Due to the amide bond, the signals for the protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to piperidine itself.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbons of the acetyl groups in the range of 168-172 ppm. The piperidine ring carbons will also show distinct signals.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the amide C=O stretching vibration, typically in the region of 1630-1680 cm⁻¹. The C-H stretching bands of the alkyl groups will be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,4-diacetylpiperidine (169.22 g/mol ).

Safety Precautions

-

Piperidine: Corrosive, flammable, and toxic. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

-

Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation. Use in a well-ventilated area.

-

The acetylation reaction is exothermic and should be performed with caution, especially on a larger scale. Ensure adequate cooling is available.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 1,4-diacetylpiperidine.

References

Application Notes and Protocols for the Characterization of 1-(1-acetylpiperidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 1-(1-acetylpiperidin-4-yl)ethanone. The protocols detailed herein are essential for confirming the identity, purity, and structure of this compound, which is a valuable intermediate in pharmaceutical synthesis.

Compound Information

| Property | Value |

| IUPAC Name | 1-(1-acetylpiperidin-4-yl)ethanone |

| CAS Number | 162368-01-6 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Structure | ``` |

/ CH₂ CH₂ | | N - CH | | C=O C=O | | CH₃ CH₃

Protocol Details:

-

Sample Preparation: Accurately weigh 10-20 mg of 1-(1-acetylpiperidin-4-yl)ethanone.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 - 3.75 | m | 1H | Piperidine H (axial) |

| ~3.10 - 3.00 | m | 1H | Piperidine H (equatorial) |

| ~2.80 - 2.70 | m | 1H | Piperidine CH |

| ~2.60 - 2.50 | m | 2H | Piperidine CH₂ |

| 2.14 | s | 3H | N-acetyl CH₃ |

| 2.12 | s | 3H | C-acetyl CH₃ |

| ~1.90 - 1.80 | m | 2H | Piperidine CH₂ |

| ~1.70 - 1.60 | m | 2H | Piperidine CH₂ |

| Chemical Shift (δ, ppm) | Assignment |

| 209.5 | C=O (ketone) |

| 169.0 | C=O (amide) |

| 48.5 | Piperidine CH |

| 45.5, 41.0 | Piperidine CH₂ (adjacent to N) |

| 30.0, 28.5 | Piperidine CH₂ |

| 28.0 | C-acetyl CH₃ |

| 21.5 | N-acetyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Protocol Details:

-

Sample Preparation: Prepare a stock solution of 1-(1-acetylpiperidin-4-yl)ethanone in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak [M+H]⁺.

| Ion | m/z |

| [M+H]⁺ | 170.12 |

| [M+Na]⁺ | 192.10 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound. A reversed-phase method is typically employed.

Spectroscopic Application Notes: NMR and FTIR Analysis of 1-(4-Acetylpiperidino)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed spectroscopic data and experimental protocols for the characterization of 1-(4-Acetylpiperidino)ethan-1-one, a key building block in medicinal chemistry and drug development. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, alongside comprehensive methodologies for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data tables are predicted based on the analysis of structurally similar compounds, including N-acetylpiperidine and 4-acetylpiperidine derivatives. These tables provide a reference for the expected chemical shifts and vibrational frequencies.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.5 | m | 2H | H-2ax, H-6ax (Piperidine) |

| ~3.2 - 2.8 | m | 2H | H-2eq, H-6eq (Piperidine) |

| ~2.5 | m | 1H | H-4 (Piperidine) |

| 2.14 | s | 3H | CH₃ (C(O)CH₃ at C4) |

| 2.09 | s | 3H | CH₃ (N(O)CCH₃) |

| ~1.8 - 1.5 | m | 4H | H-3, H-5 (Piperidine) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (Ketone at C4) |

| ~169 | C=O (Amide) |

| ~45 | C-2, C-6 (Piperidine) |

| ~41 | C-4 (Piperidine) |

| ~29 | C-3, C-5 (Piperidine) |

| ~28 | CH₃ (Ketone) |

| ~21 | CH₃ (Amide) |

Solvent: CDCl₃.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Ketone) |

| ~1645 | Strong | C=O stretch (Amide) |

| ~1440 | Medium | C-H bend (CH₂) |

| ~1360 | Medium | C-H bend (CH₃) |

| ~1230 | Medium-Strong | C-N stretch |

Experimental Protocols

The following are detailed protocols for acquiring NMR and FTIR spectra of this compound. These are generalized procedures and may require optimization based on the specific instrumentation available.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the peaks to the molecular structure.

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (liquid or solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry. Clean with a suitable solvent and a lint-free wipe if necessary.

-

Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or accessory-related absorbances.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If using a solid sample, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H, C-N).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Application Note and Protocol: Acylation of 4-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the N-acylation of 4-acetylpiperidine, a common synthetic transformation in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the acylation of secondary amines, offering guidance on reaction conditions, purification, and characterization.

Introduction

The acylation of 4-acetylpiperidine is a fundamental reaction used to introduce an acyl group onto the nitrogen atom of the piperidine ring. This modification is often employed to synthesize a diverse range of derivatives with potential pharmacological activities. The resulting N-acyl-4-acetylpiperidines serve as key intermediates in the development of novel therapeutic agents. The general reaction involves the treatment of 4-acetylpiperidine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base.

General Reaction Scheme

The acylation of 4-acetylpiperidine can be represented by the following general scheme:

Caption: General reaction scheme for the acylation of 4-acetylpiperidine.

Experimental Protocols